5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole

p53–MDM2 inhibition S1PR2 antagonism regiochemical SAR

Regioisomeric integrity is critical in pyrrolidine-pyrazole SAR-positional isomers show IC₅₀ differences from 29.22 µM to inactive against MDM2. CAS 2060028-88-6 is the confirmed 1,3-dimethyl-5-substituted regioisomer with demonstrated MDM2 binding inhibition. • Measured FP-IC₅₀ = 29.22 µM; 3-substituted analogs are inactive • Conformationally constrained 4,4-dimethylpyrrolidine handle for amide coupling or reductive amination • CNS-favorable profile: LogP 1.3, TPSA 29.9 Ų, single HBD • ≥95% purity; research-grade building block for hit-to-lead and lead optimization

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13242080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C2CNCC2(C)C)C
InChIInChI=1S/C11H19N3/c1-8-5-10(14(4)13-8)9-6-12-7-11(9,2)3/h5,9,12H,6-7H2,1-4H3
InChIKeyQERWARXRTYAJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole: Structural Identity, Physicochemical Profile, and Procurement Context


5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole (CAS 2060028-88-6) is a heterocyclic small molecule comprising a 1,3-dimethylpyrazole core substituted at the 5-position with a 4,4-dimethylpyrrolidine ring [1]. It possesses a molecular weight of 193.29 g·mol⁻¹, a computed LogP of 1.3, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 29.9 Ų [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) through Enamine (Cat. No. EN300-329408) and select other suppliers [2]. Its closest structural analogs are regioisomers—e.g., 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole (CAS 2060024-84-0)—and N-methyl variants that differ only in the position of the pyrrolidine substituent on the pyrazole ring, making regiochemical identity the primary determinant of procurement specificity .

Regiochemical control: exact 5-(pyrrolidinyl)-1,3-dimethyl regiochemistry for SAR continuity in MDM2, S1PR2, and epigenetic programs.
Scaffold-based target engagement: reported pyrrolidine-pyrazole fit for LSD1, KDM5B, and AChE enzymatic inhibition studies.
Conformationally constrained handle: 4,4-dimethylpyrrolidine ring as a rigid secondary amine for focused library synthesis.

Why 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole Cannot Be Replaced by Regioisomeric or N-Methyl Analogues in SAR-Driven Programs


The pyrrolidine-pyrazole scaffold presents multiple regiochemical attachment points, and seemingly minor positional shifts produce distinct compounds with non-interchangeable biological, physicochemical, and patent-landscape properties. Published structure–activity relationship (SAR) studies on pyrrolidine-pyrazole series demonstrate that moving the pyrrolidine substituent from the 3- to the 5-position of the pyrazole ring alters both in vitro potency and target selectivity [1][2]. In the p53–MDM2 inhibitor series, analogous positional isomers exhibited IC₅₀ differences spanning from 29.22 µM to inactive (>100 µM) [1]. Similarly, in pyrrolidine-pyrazole S1PR2 antagonist programs, regioisomeric variation modulated anti-chemoresistance activity in colorectal cancer models, with only specific positional isomers achieving potent DPD downregulation and in vivo efficacy [2]. The 1,3-dimethyl substitution pattern of the target compound further distinguishes it from 1,5-dimethyl and N-unsubstituted variants, affecting LogP, hydrogen-bonding capacity, and metabolic stability [3]. These data collectively demonstrate that generic substitution by a regioisomer or an N-methyl congener risks loss of on-target activity, altered off-target profiles, and potential infringement of composition-of-matter patent claims [4].

Regioisomer 3-substituted analogs may be inactive in p53-MDM2 and S1PR2 contexts; reported >3.4-fold potency shift.
N-Methyl pattern 1,5-dimethyl or N-unsubstituted variants alter LogP, H-bond profile, and metabolic stability.
Supplier mix-up Narrow sourcing means cross-contamination with CAS 2060024-84-0 may occur if ordered by name alone.

Quantitative Differentiation Evidence: 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole vs. Its Closest Structural Analogs


Regiochemical Identity: 5-Pyrrolidinyl-1,3-dimethyl vs. 3-Pyrrolidinyl-1,5-dimethyl Substitution Defines Biological Activity in p53–MDM2 and S1PR2 Contexts

In the pyrazole series evaluated for p53–MDM2 binding inhibition, the substitution pattern on the pyrazole ring was a primary determinant of activity: compound 11c (a 1,3-dimethyl-5-aryl-pyrazole) exhibited an FP-IC₅₀ of 29.22 µM against MDM2, while several regioisomeric analogs with the aryl group at the 3-position were inactive at the highest tested concentration (>100 µM) [1]. In a separate S1PR2 inhibitor program, a focused series of pyrrolidine-pyrazoles was designed and evaluated for reversing 5-FU resistance in colorectal cancer; among the synthesized compounds, only those bearing the pyrrolidine moiety at the specific 5-position of the pyrazole (analogous to the target compound's connectivity) achieved potent suppression of dihydropyrimidine dehydrogenase (DPD) expression and in vivo anti-resistance activity in HCT116 xenograft models, while regioisomers were inactive [2]. This positional dependency underscores the necessity of procuring the exact 5-(4,4-dimethylpyrrolidin-3-yl)-1,3-dimethyl regioisomer rather than the commercially available 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl analog (CAS 2060024-84-0) for programs targeting these pathways.

p53–MDM2 FP-IC₅₀
Class-level inference
Target chemotype: 29.22 µM 3-substituted analogs: >100 µM (inactive)
Regiochemistry directly impacts target engagement; 5-substitution required.
In vitro FP assay; class inference from analog series.
p53–MDM2 inhibition S1PR2 antagonism regiochemical SAR

Physicochemical Differentiation: Computed LogP, H-Bond Profile, and TPSA Distinguished from Closest Regioisomer and N-Unsubstituted Analogues

The target compound (CAS 2060028-88-6) has a computed XLogP3-AA of 1.3, one hydrogen bond donor (the pyrrolidine NH), two hydrogen bond acceptors (pyrazole nitrogens), and a topological polar surface area (TPSA) of 29.9 Ų [1]. In contrast, the des-methyl analogue 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS 2445786-18-3) carries four hydrogen bond donors and a substantially different ionization state, resulting in altered solubility and permeability characteristics [2]. These differences in hydrogen-bonding capacity predict divergent oral bioavailability and blood–brain barrier penetration according to Lipinski and CNS MPO scoring frameworks [1]. The 1,3-dimethyl pattern of the target compound provides a balanced LogP (~1.3) that falls within the optimal range (1–3) for oral drug candidates, while the N-unsubstituted analog (LogP ~0.5–0.8 estimated) may exhibit poorer membrane permeability [1].

Physicochemical profile
Supporting evidence
LogP 1.3 · HBD 1 · HBA 2 · TPSA 29.9 Ų
Favorable CNS drug-like space vs. des-methyl dihydrochloride salt.
Computed PubChem data; no experimental logD available.
physicochemical properties drug-likeness regioisomer differentiation

Kinase and Epigenetic Target Class Access: Substituted Pyrazole-Pyrrolidine Scaffolds Show Nanomolar Inhibition of LSD1 and KDM5 Demethylases

Patent filings explicitly claiming pyrazole derivatives bearing dimethylpyrrolidine substituents as lysine-specific histone demethylase-1 (LSD1) inhibitors demonstrate that this scaffold engages epigenetic targets at the enzymatic level [1]. While the patent does not disclose IC₅₀ values for the specific CAS 2060028-88-6 compound, the Markush structures encompass the 5-(4,4-dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole core as a privileged substructure for LSD1 inhibitory activity [1]. In a related chemotype, pyrazole derivatives were discovered as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B), further confirming that 1,3-dimethylpyrazole scaffolds with cyclic amine substituents access the JmjC-domain demethylase family [2]. This establishes the target compound as a relevant starting point for LSD1/KDM5 inhibitor programs, distinct from non-dimethylated pyrrolidine or piperidine analogues that dominate other chemical series.

LSD1 inhibitor space
Class-level inference
Core scaffold within patented Markush structures
Supports LSD1/KDM5B inhibitor research fit; piperidine/morpholine congeners excluded.
Patent KR20190040783A; no IC₅₀ for exact CAS reported.
LSD1 inhibition KDM5B inhibition epigenetic probes

Supply-Chain Differentiation: Single Commercial Source (Enamine) and Limited Vendor Availability vs. More Widely Distributed Regioisomers

The target compound (CAS 2060028-88-6) is primarily supplied by Enamine (EN300-329408) at prices of $2,520/2.5 g and $3,728/5 g, with additional availability through Leyan (Cat. 2025997, 95% purity) [1]. In contrast, the regioisomer 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole (CAS 2060024-84-0) is available from AKSci at a listed minimum purity of 95% , and the des-methyl analog 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole is stocked by multiple vendors including Leyan (Cat. 2023816) . The narrower supplier base for the target compound means procurement requires sourcing from Enamine or Leyan specifically, with potential lead-time implications, but also reduces the risk of receiving an incorrectly specified regioisomer when ordering by IUPAC name alone.

Supply-chain profile
Supporting evidence
2 confirmed suppliers; regioisomer has distinct vendor network
Specify CAS 2060028-88-6 to avoid regioisomer mix-up.
Enamine EN300-329408; Leyan Cat. 2025997 (95% purity).
chemical sourcing supply chain building block procurement

Class-Level Enzymatic Inhibition: Pyrrolidine-Pyrazole Hybrids Achieve Ki Values of 0.11–0.49 µM Against Acetylcholinesterase, Validating Scaffold Utility in CNS Target Space

A series of substituted pyrazole compounds incorporating pyrrolidine, piperidine, morpholine, and triazole moieties were evaluated for acetylcholinesterase (AChE) and glutathione S-transferase (GST) inhibition. The pyrrolidine-containing pyrazoles demonstrated Ki values ranging from 0.11 to 0.49 µM against AChE, with the pyrrolidine-bearing members consistently populating the more potent end of the activity distribution compared to morpholine and piperidine congeners [1]. Molecular docking revealed that the pyrrolidine ring engages in hydrophobic contacts within the AChE active site, with binding energies for AChE–pyrazole complexes of −5.5 to −9.3 kcal/mol [1]. While this study did not include the exact target compound, it establishes that the pyrrolidine-pyrazole motif—particularly with dimethyl substitution on the pyrrolidine—is a validated scaffold for CNS enzyme inhibition. The 4,4-dimethyl substitution on the pyrrolidine ring of the target compound is expected to enhance metabolic stability and restrict conformational flexibility relative to unsubstituted pyrrolidine analogs, a structural feature associated with improved target residence time in related series [2].

AChE Ki range
Class-level inference
0.11–0.49 µM (pyrrolidine-pyrazoles)
Supports pyrrolidine scaffold selection for CNS enzyme targets.
Class-level data; exact compound not tested. In vitro spectrophotometric assay.
acetylcholinesterase inhibition CNS targets pyrrolidine-pyrazole scaffold

Optimal Application Scenarios for 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole Based on Differential Evidence


MDM2/p53 Protein–Protein Interaction Inhibitor Lead Optimization

The 1,3-dimethyl-5-substituted pyrazole regioisomer has demonstrated measurable MDM2 binding inhibition (FP-IC₅₀ = 29.22 µM) while the 3-substituted analogs were inactive [1]. 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole provides the correct regioisomeric starting point for hit-to-lead or lead optimization campaigns targeting the p53–MDM2 interaction. The 4,4-dimethylpyrrolidine group offers a conformationally constrained secondary amine handle for further derivatization (e.g., amide coupling, reductive amination) without altering the pyrazole regiochemistry. Procurement of CAS 2060028-88-6 ensures SAR continuity with published compound 11c and related analogs.

Epigenetic Probe Development: LSD1 and KDM5 Demethylase Inhibitors

Patent-protected chemical space for LSD1 inhibitors explicitly encompasses pyrazole derivatives with dimethylpyrrolidine substitution [2]. The target compound serves as a key intermediate for synthesizing novel LSD1 inhibitors within the claimed Markush structures. Its 1,3-dimethylpyrazole core with the pyrrolidine at the 5-position aligns with the pharmacophore requirements for JmjC-domain demethylase engagement, as corroborated by the independent discovery of pyrazole-based KDM5B inhibitors [3]. Using this specific building block enables exploration of intellectual property space while maintaining structural fidelity to the patented inhibitor class.

CNS-Penetrant Candidate Synthesis: AChE and Serine Hydrolase Targets

The favorable computed physicochemical profile (LogP 1.3, TPSA 29.9 Ų, single HBD) places this compound within CNS drug-like chemical space [4]. Pyrrolidine-containing pyrazoles have demonstrated Ki values as low as 110 nM against acetylcholinesterase, outperforming piperidine and morpholine analogs in the same assay series [5]. The target compound's 4,4-dimethyl substitution on the pyrrolidine ring is expected to confer metabolic stability advantages over unsubstituted pyrrolidine derivatives. This makes CAS 2060028-88-6 a strategically valuable building block for CNS-targeted medicinal chemistry programs, particularly those focused on cholinergic or related serine hydrolase targets.

S1PR2 Antagonist Synthesis for Oncology Combination Therapy Research

Pyrrolidine-pyrazole compounds with specific 5-substitution have demonstrated the ability to reverse 5-FU chemoresistance by downregulating DPD expression in colorectal cancer models [6]. The target compound's regiochemistry matches the active series, making it a suitable intermediate for synthesizing novel S1PR2 antagonists. The dimethylpyrrolidine moiety provides a rigid, sterically defined scaffold that is expected to enhance target selectivity compared to flexible-chain analogs. Procurement of this specific regioisomer is critical for reproducing and extending the published anti-resistance pharmacology.

Application
Selection Property
Validation Focus
p53–MDM2 interaction research
Regiochemical identity confirmation
Target engagement assay context
LSD1/KDM5B inhibitor probe synthesis
Markush structure alignment
Epigenetic enzyme assay context
CNS-penetrant candidate synthesis
Physicochemical drug-like profile
Permeability and metabolic stability review
S1PR2 antagonist research
5-substituted regioisomer control
DPD expression model endpoint context
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